

# A Comparative Guide to USP28 Inhibitors: FT206 versus AZ1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin-Specific Protease 28 (USP28), **FT206** and AZ1. USP28 is a deubiquitinating enzyme implicated in the progression of various cancers through its stabilization of oncoproteins such as c-MYC, c-JUN, and  $\Delta$ p63. Consequently, the development of potent and selective USP28 inhibitors is a key area of interest in cancer therapy. This document outlines the performance of **FT206** and AZ1, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

## Performance Comparison: FT206 vs. AZ1

**FT206** and AZ1 are both inhibitors of USP28, but they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. **FT206**, a thienopyridine carboxamide derivative, has emerged as a more potent and selective inhibitor of USP28 compared to AZ1, which is a benzylaminoethanol derivative.[1][2]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **FT206** and AZ1 based on available experimental evidence.

Table 1: In Vitro Inhibitory Activity



Inhibitor	Target	IC50 (μM)	Notes
FT206	USP28	0.15[3][4]	Preferentially inhibits USP28 over USP25. [1]
USP25	1.01[3][4]	~6.7-fold selectivity for USP28.	
AZ1	USP28	0.6[5][6]	Dual inhibitor of USP28 and USP25.
USP25	0.7[5][7]	Approximately equipotent against USP28 and USP25.[8]	

Table 2: Cellular and In Vivo Efficacy



Inhibitor	Model System	Dosage/Concentrat ion	Key Findings
FT206	Lung Squamous Cell Carcinoma (LSCC) cells	0-5 μΜ	Suppresses c-JUN and c-MYC expression; inhibits proliferation.[3]
LSCC Xenograft Mouse Model	75 mg/kg, p.o., 3x/week for 5 weeks	Induces tumor regression; reduces levels of Δp63, c-JUN, and c-MYC.[1][2]	
AZ1	Non-Small Cell Lung Cancer (NSCLC) cells	0-20 μΜ	Inhibits cell growth in a dose-dependent manner.[9]
Colitis and Tumorigenesis Mouse Model	20-40 mg/kg, gavage, daily	Attenuates colitis and reduces tumor numbers.[5]	
NSCLC Mouse Model	Not specified	In combination with cisplatin, enhances therapeutic efficacy.  [10]	_

## **Experimental Protocols**

Detailed methodologies for key experiments used to characterize and compare **FT206** and AZ1 are provided below. These protocols are representative and may require optimization for specific experimental conditions.

# Ubiquitin-Rhodamine 110 (Ub-Rh110) Assay for Deubiquitinase Activity

This assay is a common method to measure the enzymatic activity of deubiquitinases (DUBs) like USP28 and to determine the potency of their inhibitors. The principle involves the cleavage of a quenched fluorescent substrate, Ub-Rh110, by the DUB, which results in an increase in fluorescence.



#### Materials:

- Recombinant human USP28 enzyme
- Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem or R&D Systems)
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% (w/v) CHAPS
- FT206 and AZ1 compounds dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

#### Procedure:

- Prepare serial dilutions of FT206 and AZ1 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Add 2  $\mu$ L of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 10 μL of recombinant USP28 (e.g., 5 nM final concentration) in Assay Buffer to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
- Initiate the enzymatic reaction by adding 10  $\mu$ L of Ub-Rh110 substrate (e.g., 100 nM final concentration) in Assay Buffer to each well.
- Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a
  plate reader.
- Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).



 Plot the reaction rates against the inhibitor concentrations and fit the data to a fourparameter logistic equation to determine the IC50 values.

# Activity-Based Probe Profiling (ABPP) for Cellular Target Engagement and Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of enzymes within a complex biological sample, such as a cell lysate. It utilizes activity-based probes (ABPs) that covalently bind to the active site of an enzyme. In a competitive ABPP experiment, pre-incubation with an inhibitor will prevent the binding of the ABP, allowing for the assessment of inhibitor potency and selectivity against a panel of enzymes simultaneously.

#### Materials:

- LSCC cell lines (e.g., H520)
- FT206 and AZ1 compounds
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors
- Ubiquitin-based ABP with a reporter tag (e.g., HA-tag or biotin)
- Streptavidin or Anti-HA antibody-conjugated beads
- SDS-PAGE gels and Western blotting reagents
- Antibodies against USP28, USP25, and other DUBs of interest
- Mass spectrometer for proteomic analysis

#### Procedure:

- Culture LSCC cells to ~80% confluency.
- Treat the cells with varying concentrations of FT206, AZ1, or DMSO (vehicle control) for a specified time (e.g., 2 hours).

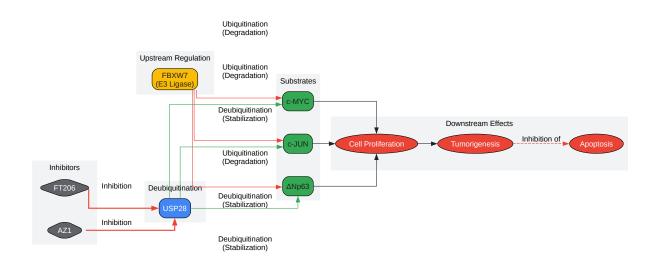


- Harvest the cells and prepare cell lysates by incubating in Lysis Buffer on ice, followed by centrifugation to remove cell debris.
- Determine the protein concentration of the lysates.
- Incubate a standardized amount of protein lysate (e.g., 1 mg) with the ubiquitin-based ABP (e.g., 1 μM) for 1 hour at 37°C.
- For affinity purification, add streptavidin (for biotin-tagged probes) or anti-HA beads to the labeled lysates and incubate overnight at 4°C with rotation.
- Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
- Elute the captured proteins from the beads.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific DUBs to visualize the extent of probe labeling (and thus, inhibition).
- For proteome-wide selectivity profiling, the eluted proteins are subjected to on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the probe. A decrease in the signal for a particular DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging with that target.

## Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the USP28 signaling pathway and a typical experimental workflow for inhibitor comparison.

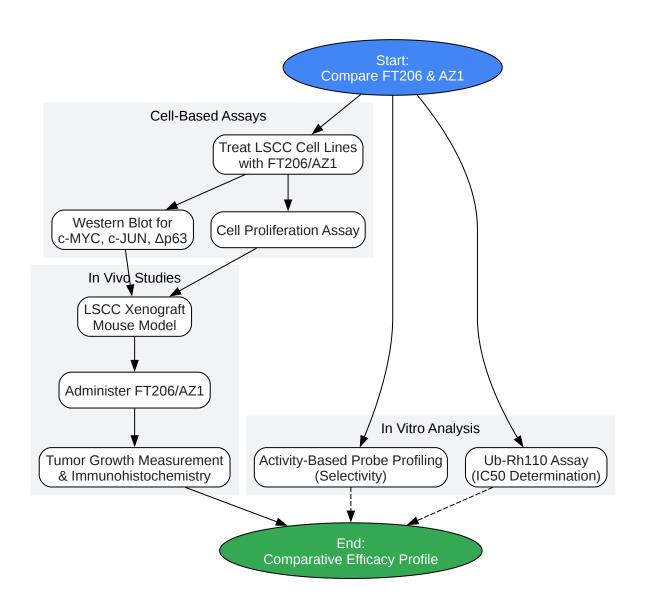




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Caption: USP28 signaling pathway and points of inhibition.





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Caption: Workflow for comparing USP28 inhibitors.



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### References

- 1. researchgate.net [researchgate.net]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. sciety.org [sciety.org]
- 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma [mdpi.com]
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